DMeOB

Vue d'ensemble

Description

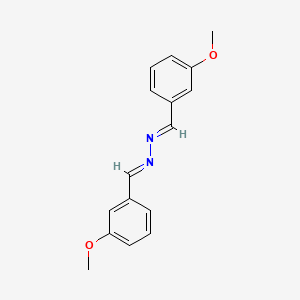

Le composé 3,3’-Diméthoxybenzaldazine, communément appelé DMeOB, est un composé chimique utilisé principalement dans la recherche scientifique. Il est connu pour son rôle de modulateur allostérique négatif du sous-type 5 du récepteur métabotropique du glutamate (mGluR5) . Ce composé a une formule moléculaire de C16H16N2O2 et une masse molaire de 268,316 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3,3’-Diméthoxybenzaldazine implique généralement la réaction de la 3-méthoxybenzaldéhyde avec l’hydrate d’hydrazine. La réaction est effectuée sous reflux dans un solvant approprié tel que l’éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation .

Méthodes de production industrielle

Cela comprendrait l’optimisation des conditions de réaction, la récupération du solvant et les étapes de purification afin de garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La 3,3’-Diméthoxybenzaldazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des oxydes correspondants.

Réduction : Elle peut être réduite pour former des amines.

Substitution : Elle peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Oxydes correspondants.

Réduction : Amines.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

La 3,3’-Diméthoxybenzaldazine a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme bloc de construction pour des molécules plus complexes.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier son rôle de modulateur du mGluR5.

Médecine : Investigated for potential therapeutic applications in treating neurological disorders.

Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques

Applications De Recherche Scientifique

3,3’-Dimethoxybenzaldazine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its effects on biological systems, particularly its role as a modulator of mGluR5.

Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

Industry: Used in the development of new materials and chemical processes

Mécanisme D'action

La 3,3’-Diméthoxybenzaldazine agit comme un modulateur allostérique négatif du sous-type 5 du récepteur métabotropique du glutamate (mGluR5). Cela signifie qu’elle se lie à un site du récepteur distinct du site actif, provoquant un changement conformationnel qui réduit l’activité du récepteur. Cette modulation affecte diverses voies de signalisation dans le système nerveux, ce qui peut avoir des implications thérapeutiques pour les troubles neurologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

3-Méthoxybenzaldéhyde : Un précurseur dans la synthèse de la 3,3’-Diméthoxybenzaldazine.

Hydrate d’hydrazine : Utilisé dans la synthèse de diverses hydrazones.

Autres modulateurs du mGluR5 : Des composés tels que le MPEP (2-méthyl-6-(phényléthynyl)pyridine) et le Fenobam.

Unicité

La 3,3’-Diméthoxybenzaldazine est unique en raison de sa modulation allostérique négative spécifique du mGluR5, ce qui la distingue des autres modulateurs qui peuvent avoir des sites de liaison ou des mécanismes d’action différents. Ses deux groupes méthoxy contribuent également à ses propriétés chimiques et sa réactivité distinctes .

Propriétés

IUPAC Name |

(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNPHFBYHYNMHC-JYFOCSDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425967 | |

| Record name | DMeOB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40252-74-2, 41097-48-7 | |

| Record name | DMeOB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMEOB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10768333.png)

![1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2,2,1]heptan-1(S)-yl)methylsulfonyl)-4-(2-methylphenyl)piperazine hydrochloride](/img/structure/B10768341.png)

![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;hydrochloride](/img/structure/B10768357.png)

![2-amino-N-[7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B10768364.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B10768382.png)

![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B10768389.png)

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B10768395.png)

![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10768411.png)

![but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B10768421.png)